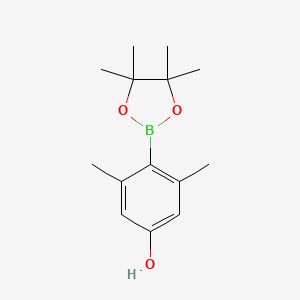

3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Overview

Description

This compound is a chemical with the empirical formula C15H22BNO3 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Molecular Structure Analysis

The molecular structure of this compound includes a phenol group attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The InChI key for this compound is OZAOMJCDURFBGT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 275.15 and a density of 0.882 g/mL at 25 °C . The refractive index is 1.396 .Scientific Research Applications

Synthesis and Structural Characterization

In the field of organic chemistry, particularly in the synthesis and characterization of compounds, 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol plays a significant role. For instance, Wu et al. (2021) synthesized related compounds and characterized their structure using various spectroscopic methods, confirming their structure through X-ray diffraction and DFT calculations. This kind of research contributes to a deeper understanding of molecular structures and their properties (Wu et al., 2021).

Boronic Acid Ester Intermediates

Research by Huang et al. (2021) highlights the significance of these compounds as boronic acid ester intermediates with benzene rings. Their study involves the synthesis of these compounds via substitution reactions and their structural confirmation through spectroscopic and X-ray diffraction methods. The molecular structures are further investigated using DFT, revealing insights into the physicochemical properties of the compounds (Huang et al., 2021).

Fluorescence Probes and Detection Applications

A notable application area of these compounds is in the development of fluorescence probes for detecting substances like hydrogen peroxide. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for this purpose, exploring their "Off–On" fluorescence response towards hydrogen peroxide. This research demonstrates the potential of these compounds in developing sensitive detection methods for various substances (Lampard et al., 2018).

Applications in Nanoparticles and Polymerization

The compound's utility extends to the field of polymer science as well. Fischer et al. (2013) utilized related boronate complexes in the initiation of Suzuki-Miyaura chain growth polymerization, leading to the production of heterodisubstituted polyfluorenes. These polyfluorenes exhibited bright fluorescence emission, highlighting the application of these compounds in creating materials with specific optical properties (Fischer et al., 2013).

Other Relevant Studies

- Synthesis and structural analysis of various derivatives, contributing to the understanding of molecular conformation and electronic properties (Liao et al., 2022).

- Exploration of different synthetic methodologies and their implications in chemistry (Bifari & El-Shishtawy, 2021).

Mechanism of Action

Properties

IUPAC Name |

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBINMYCBLXSBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R)-2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B2670201.png)

![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2670205.png)

![4-Methyl-2,6-bis(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2670207.png)

![5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one](/img/structure/B2670211.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2670215.png)

![2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2670220.png)